Cas no 2137515-83-2 (tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate)

Tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a specialized organic compound featuring a tert-butyl ester group and a substituted pyrazole moiety. Its structural design incorporates both amino and chloro-dimethylpyrazole functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl ester enhances stability and solubility, while the pyrazole ring offers potential for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and compatibility with various coupling reactions. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications requiring precise molecular modifications.
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate structure
2137515-83-2 structure
Product name:tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
CAS No:2137515-83-2
MF:C12H20ClN3O2
MW:273.759101867676
CID:5927807
PubChem ID:165799289

tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
    • EN300-1141459
    • 2137515-83-2
    • Inchi: 1S/C12H20ClN3O2/c1-7-10(13)8(2)16(15-7)6-9(14)11(17)18-12(3,4)5/h9H,6,14H2,1-5H3
    • InChI Key: TVJPZNOHLOGSJR-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=NN(C=1C)CC(C(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 273.1244046g/mol
  • Monoisotopic Mass: 273.1244046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 70.1Ų

tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1141459-0.25g
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
2137515-83-2 95%
0.25g
$723.0 2023-10-26
Enamine
EN300-1141459-0.5g
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
2137515-83-2 95%
0.5g
$754.0 2023-10-26
Enamine
EN300-1141459-2.5g
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
2137515-83-2 95%
2.5g
$1539.0 2023-10-26
Enamine
EN300-1141459-1.0g
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
2137515-83-2
1g
$785.0 2023-06-09
Enamine
EN300-1141459-10g
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
2137515-83-2 95%
10g
$3376.0 2023-10-26
Enamine
EN300-1141459-10.0g
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
2137515-83-2
10g
$3376.0 2023-06-09
Enamine
EN300-1141459-0.05g
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
2137515-83-2 95%
0.05g
$660.0 2023-10-26
Enamine
EN300-1141459-5.0g
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
2137515-83-2
5g
$2277.0 2023-06-09
Enamine
EN300-1141459-0.1g
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
2137515-83-2 95%
0.1g
$691.0 2023-10-26
Enamine
EN300-1141459-1g
tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
2137515-83-2 95%
1g
$785.0 2023-10-26

Additional information on tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Comprehensive Analysis of tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS No. 2137515-83-2)

The compound tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS No. 2137515-83-2) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole ring substituted with chloro and methyl groups, combined with a tert-butyl ester moiety, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its versatility in drug discovery and its role in modulating biological targets.

In recent years, the demand for heterocyclic compounds like tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has surged, driven by advancements in medicinal chemistry. The pyrazole core is particularly noteworthy, as it appears in many FDA-approved drugs, highlighting its pharmacological relevance. This compound’s CAS No. 2137515-83-2 is frequently searched in academic and industrial databases, reflecting its growing importance in high-throughput screening and structure-activity relationship (SAR) studies.

One of the key applications of this compound lies in its potential as a building block for kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the 4-chloro-3,5-dimethyl-1H-pyrazole moiety could enhance binding affinity. Additionally, the tert-butyl ester group offers synthetic flexibility, enabling further derivatization. This aligns with current trends in fragment-based drug design, where small molecules like this are used to optimize lead compounds.

From an environmental perspective, the stability and biodegradability of tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate are under scrutiny. Regulatory agencies emphasize green chemistry principles, prompting researchers to explore sustainable synthesis routes. The compound’s chloro and methyl substituents may influence its environmental footprint, making it a subject of eco-toxicity studies.

In the agrochemical sector, this compound’s pyrazole derivatives are investigated for their herbicidal and fungicidal properties. The 4-chloro-3,5-dimethyl substitution pattern is known to enhance bioactivity, aligning with the industry’s push for next-generation crop protection agents. Its CAS No. 2137515-83-2 is often cited in patents related to pesticide development, underscoring its commercial value.

Analytical characterization of tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure compliance with Good Manufacturing Practices (GMP), a priority for pharmaceutical manufacturers. The compound’s chirality at the amino acid center also warrants attention, as enantiomeric purity can impact biological activity.

Future research directions may explore the compound’s utility in peptide mimetics or PROTACs (Proteolysis-Targeting Chimeras), two cutting-edge areas in drug discovery. Its tert-butyl ester could serve as a protecting group in multi-step syntheses, further expanding its applications. As the scientific community prioritizes AI-driven molecular design, compounds like this will likely play a pivotal role in virtual screening pipelines.

In summary, tert-butyl 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS No. 2137515-83-2) is a multifaceted compound with broad implications across life sciences. Its structural features and synthetic adaptability position it as a key player in innovative therapeutics and sustainable agriculture. Continued exploration of its properties will undoubtedly yield exciting breakthroughs.

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